3-Chloro-L-alanine vs. 3-Chloro-D-alanine: 342-Fold Difference in Alanine Racemase Kᵢ
Detailed kinetic studies of alanine racemase (EC 5.1.1.1) inhibition by the enantiomers of β-chloroalanine demonstrate that D-chloroalanine inhibits at very low concentrations with a Kᵢ of 0.005 mM in a competitive fashion, whereas L-chloroalanine inhibits only at much higher concentrations with a Kᵢ of 1.71 mM and in a noncompetitive fashion [1]. This 342-fold difference in inhibitory potency and distinct inhibition mechanisms confirm that the enzyme's active site reacts asymmetrically with the enantiomers, with a conformation that greatly favors the D-enantiomer [1].
| Evidence Dimension | Inhibition constant (Kᵢ) and inhibition mechanism |
|---|---|
| Target Compound Data | Kᵢ = 1.71 mM; noncompetitive inhibition |
| Comparator Or Baseline | 3-Chloro-D-alanine: Kᵢ = 0.005 mM; competitive inhibition |
| Quantified Difference | 342-fold difference in Kᵢ; mechanism differs (noncompetitive vs. competitive) |
| Conditions | Alanine racemase (EC 5.1.1.1) purified enzyme assay |
Why This Matters
Selection of the L-enantiomer is essential for experiments requiring noncompetitive inhibition or reduced potency to avoid complete enzyme saturation at low concentrations; substitution with the D-enantiomer would alter both the quantitative outcome and mechanistic interpretation by >340-fold.
- [1] Detailed kinetic studies of the inhibition of Alanine Racemase (5.1.1.1.) by the enantiomers of β-chloroalanine. D-chloroalanine Kᵢ = 0.005 mM (competitive); L-chloroalanine Kᵢ = 1.71 mM (noncompetitive). View Source
